Cas no 126223-28-7 (Ginsenoside Rg4)

    GinsenosidesRg4It is a kind ofPanaxginsengC.A.MeyerA major Panaxatriol type ginsenoside isolated from the leaves of.Panaxatriol ginsenoside(asGinsenosideRg4)With multiple biological activities,Including corrosion protection,Antidiabetic,wound healing,Immunostimulatory and antioxidant activities.

    [Plant origin] :Araliaceae plantsginsengPanax ginseng C. A. Mey.Dried roots of

    [character] :White crystalline powder

    [Solubility] :Soluble inmethanol\ethanol\DMSO Isoorganic solvent

    [pharmacological action ] :Increase the number of white blood cells\Improve human immunity\Promote material metabolism\resist fatigue\Anti aging

Ginsenoside Rg4 structure
Ginsenoside Rg4 structure
Product Name:Ginsenoside Rg4
CAS No:126223-28-7
Molecular Formula:C42H70O12
Molecular Weight:766.9980
CID:153519
PubChem ID:102004835

Ginsenoside Rg4 Properties

Names and Identifiers

    • b-D-Glucopyranoside, (3b,6a,12b,20Z)-3,12-dihydroxydammara-20(22),24-dien-6-yl 2-O-(6-deoxy-a-L-mannopyranosyl)-
    • Ginsenoside Rg4
    • (6β,8ξ,9ξ,12α,13α,14β,17β)-4-Ethyl-3,12-dihydroxy-4,10,14-trimeth yl-17-[(2Z)-6-methyl-2,5-heptadien-2-yl]gonan-6-yl 2-O-(6-deoxy-α -L-mannopyranosyl)-β-D-glucopyranoside
    • b-D-Glucopyranoside, (3b,6a,12b,20Z)-3,12-dihydroxydammara-20(22),24-dien-6-yl 2-O-(6-deoxy-a-...
    • (6beta,8xi,9xi,12alpha,13alpha,14beta,17beta)-17-[(1Z)-1,5-dimethylhexa-1,4-dien-1-yl]-4-ethyl-3,12-dihydroxy-4,10,14-trimethylgonan-6-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
    • 3,6,12-Trihydroxydammar-10(22),24-diene-O-rhamnosyl-(1-2)-glucopyranoside
    • beta-D-Glucopyranoside, (3beta,6alpha,12beta,20Z)-3,12-dihydroxydammara-20(22),24-dien-6-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-
    • delta20-Ginsenoside Rg2
    • Ginsenoside F4
    • Ginsenosi Rg4
    • 2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,1
    • (20E)-Ginsenoside F4
    • 126223-28-7
    • CHEBI:176310
    • FS-7062
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • CS-0034276
    • HY-N6580
    • currency20(22)-Ginsenoside Rg6
    • AKOS037514667
    • 181225-33-2
    • DA-63766
    • 1ST185091
    • (2S,3R,4R,5R,6S)-2-((2R,3R,4S,5S,6R)-2-(((3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-((2Z)-6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-6-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)oxy-6-methyloxane-3,4,5-triol
    • DA-53558
    • MDL: MFCD22200428
    • InChIKey: QOMBXPYXWGTFNR-MTJSOVHGSA-N
    • Inchi: 1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12-
    • SMILES: O(C1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])[H])O1)O[H])O[H])O[H])C1([H])C([H])([H])C2(C([H])([H])[H])C3(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(/C(=C(/[H])\C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])/C([H])([H])[H])C3([H])C([H])(C([H])([H])C2([H])C2(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(C([H])([H])[H])(C([H])([H])[H])C21[H])O[H])O[H]

Computed Properties

  • Exact Mass: 766.48700
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 12
  • Rotatable Bond Count: 8
  • Monoisotopic Mass: 766.48672766 g/mol
  • Heavy Atom Count: 54
  • Complexity: 1400
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 16
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.5
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 199
  • Molecular Weight: 767.0

Experimental Properties

  • LogP: 2.95260
  • PSA: 198.76000
  • Refractive Index: 1.591
  • Boiling Point: 860.2°Cat760mmHg
  • Flash Point: 474°C
  • Solubility: Insuluble (5.1E-4 g/L) (25 ºC),
  • Color/Form: Powder
  • Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),

Ginsenoside Rg4 Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P009HUA-1mg
ginsenoside RG4
126223-28-7 92%
1mg
$202.00
A2B Chem LLC
AE42226-10mg
ginsenoside RG4
126223-28-7 92%
10mg
$665.00 2024-04-20
Aaron
AR009I2M-5mg
Ginsenoside Rg4
126223-28-7 90%
5mg
$272.00
ChemScence
CS-0034276-1mg
Ginsenoside Rg4
126223-28-7
1mg
$135.0 2022-04-28
Chengdu Biopurify Phytochemicals Ltd
BP1650-5mg
Ginsenoside Rg4
126223-28-7 98%
5mg
$196 2023-09-20
MedChemExpress
HY-N6580-1mg
Ginsenoside Rg4
126223-28-7 92.32%
1mg
¥3100 2024-04-20
TargetMol Chemicals
TN1686-10 mg
Ginsenoside Rg4
126223-28-7 99.17%
10mg
¥ 3,800
TRC
G410260-1mg
20(Z)-Ginsenoside F4
126223-28-7
1mg
$552.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G42760-10mg
(6β,8ξ,9ξ,12α,13α,14β,17β)-4-Ethyl-3,12-dihydroxy-4,10,14-trimeth yl-17-[(2Z)-6-methyl-2,5-heptadien-2-yl]gonan-6-yl 2-O-(6-deoxy-α -L-mannopyranosyl)-β-D-glucopyranoside
126223-28-7 ,HPLC≥98%
10mg
¥2948.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1686-1 mg
Ginsenoside Rg4
126223-28-7
1mg
¥1182.00 2022-04-26

Ginsenoside Rg4 Suppliers

HE PENG ( SHANG HAI ) Biotechnology Co., Ltd.
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(CAS:126223-28-7)
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Chengdu Biopurify Phytochemicals Ltd.
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(CAS:126223-28-7)
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CHENG DOU NA KE LI Biotechnology Co., Ltd.
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(CAS:126223-28-7)
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CHENG DOU RUI FEN SI DE DAN Biotechnology Co., Ltd.
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SI CHUAN WEI KE QI Biotechnology Co., Ltd.
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